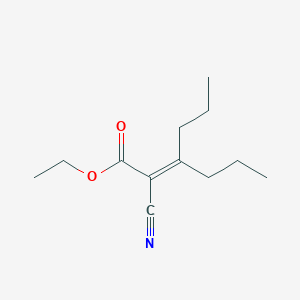

Ethyl 2-cyano-3-propylhex-2-enoate

説明

BenchChem offers high-quality Ethyl 2-cyano-3-propylhex-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-cyano-3-propylhex-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

28456-68-0 |

|---|---|

分子式 |

C12H19NO2 |

分子量 |

209.28 g/mol |

IUPAC名 |

ethyl 2-cyano-3-propylhex-2-enoate |

InChI |

InChI=1S/C12H19NO2/c1-4-7-10(8-5-2)11(9-13)12(14)15-6-3/h4-8H2,1-3H3 |

InChIキー |

NRDOXUDRDLJJHT-UHFFFAOYSA-N |

SMILES |

CCCC(=C(C#N)C(=O)OCC)CCC |

正規SMILES |

CCCC(=C(C#N)C(=O)OCC)CCC |

製品の起源 |

United States |

Mechanistic Dynamics and Protocol for the Knoevenagel Condensation of Ethyl 2-Cyano-3-Propylhex-2-Enoate

Executive Summary

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, typically utilized to synthesize α,β -unsaturated carbonyl compounds. However, applying this reaction to sterically hindered aliphatic ketones—such as 4-heptanone (dipropyl ketone)—presents significant kinetic and thermodynamic challenges. This technical guide provides an authoritative breakdown of the synthesis of ethyl 2-cyano-3-propylhex-2-enoate , detailing how a dual-catalyst system (piperidine and glacial acetic acid) coupled with azeotropic water removal circumvents steric barriers via iminium ion activation.

Reactant Profiling & Chemical Logic

The success of this specific condensation relies on understanding the electronic and steric profiles of the starting materials:

-

Ethyl Cyanoacetate (The Active Methylene): This compound is highly acidic (pKa ~9) due to the synergistic electron-withdrawing effects of the cyano (-CN) and ethyl ester (-COOEt) groups[1]. This pronounced acidity allows weak bases, such as secondary amines, to readily deprotonate the α -carbon, generating a highly reactive, resonance-stabilized enolate nucleophile.

-

4-Heptanone (The Electrophile): Unlike aldehydes, which are highly electrophilic and sterically accessible, 4-heptanone features two bulky propyl chains. These alkyl groups donate electron density to the carbonyl carbon (reducing its electrophilicity) and create a severe steric shield[2]. Consequently, direct nucleophilic attack by the cyanoacetate enolate is kinetically sluggish.

Mechanistic Pathway: Overcoming Steric Hindrance via Iminium Catalysis

To overcome the kinetic barrier imposed by 4-heptanone, the reaction employs a bifunctional catalyst system: piperidine (a secondary amine) and glacial acetic acid (a Brønsted acid). This combination shifts the reaction from a standard enolate-carbonyl addition to an iminium catalysis pathway [3].

-

Iminium Ion Formation: Piperidine condenses with 4-heptanone, facilitated by acetic acid, to form an intermediate iminium ion. The positively charged iminium species is vastly more electrophilic than the native ketone, effectively lowering the activation energy required for the subsequent carbon-carbon bond formation[4].

-

Enolate Generation: Concurrently, the basicity of piperidine (or the acetate counterion) facilitates the deprotonation of ethyl cyanoacetate, forming the nucleophilic enolate[1].

-

Nucleophilic Attack & Dehydration: The enolate attacks the activated iminium ion to form a β -amino intermediate. Subsequent base-catalyzed elimination of piperidine and E1cB dehydration yields the highly conjugated tetrasubstituted alkene, ethyl 2-cyano-3-propylhex-2-enoate[5].

Mechanistic pathway of the Knoevenagel condensation via iminium ion activation.

Quantitative Reaction Metrics

Because the formation of a tetrasubstituted alkene is thermodynamically challenging and reversible, the choice of catalyst and water-removal methodology drastically impacts the yield. The table below summarizes the comparative efficacy of different systems for hindered aliphatic ketones.

| Catalyst System | Solvent | Temperature | Water Removal Strategy | Yield | Mechanistic Focus |

| Piperidine / Glacial AcOH | Toluene | 110°C (Reflux) | Dean-Stark Trap | 45–60% | Iminium Activation + Enolate |

| Piperidine / Glacial AcOH | Toluene | 25°C | Molecular Sieves (4Å) | ~25–30% | Iminium Activation + Enolate |

| DBU / H₂O Complex | Neat / H₂O | 25°C | None | <15% | Direct Enolate Attack |

| None (Control) | Toluene | 110°C (Reflux) | Dean-Stark Trap | 0% | Uncatalyzed |

Data synthesized from analogous hindered ketone Knoevenagel condensations[5][6].

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, the following protocol utilizes a Dean-Stark apparatus. By continuously removing the water byproduct as a toluene azeotrope, the system leverages Le Chatelier's Principle to drive the unfavorable equilibrium forward[2].

Objective: Synthesis of Ethyl 2-cyano-3-propylhex-2-enoate. Stoichiometry: 4-Heptanone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Piperidine (0.1 eq), Glacial Acetic Acid (0.1 eq).

Step-by-Step Workflow

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 100 mmol (14.2 g) of 4-heptanone and 110 mmol (12.4 g) of ethyl cyanoacetate in 100 mL of anhydrous toluene. Sequentially add 10 mmol (0.85 g) of piperidine and 10 mmol (0.60 g) of glacial acetic acid.

-

Causality: Sequential addition prevents violent exothermic salt formation and ensures the in situ generation of piperidinium acetate, the active bifunctional catalyst.

-

-

Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (approx. 110°C).

-

Causality: The condensation produces one equivalent of water. Removing it prevents the reverse hydrolysis reaction of the newly formed tetrasubstituted alkene.

-

-

In-Process Monitoring: Monitor the reaction progress by observing the volume of water collected in the Dean-Stark trap (theoretical yield: ~1.8 mL). Confirm conversion via TLC (Eluent: 9:1 Hexane/Ethyl Acetate), visualizing with UV light or a KMnO₄ stain.

-

Quench and Workup: Once water evolution ceases (typically 12–18 hours), cool the reaction mixture to room temperature and transfer to a separatory funnel.

-

Wash with 1M HCl (50 mL) to protonate and extract the piperidine catalyst into the aqueous layer.

-

Wash with saturated aqueous NaHCO₃ (50 mL) to neutralize and remove residual acetic acid.

-

Wash with brine (50 mL) to pre-dry the organic layer.

-

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude dark oil via vacuum distillation to isolate pure ethyl 2-cyano-3-propylhex-2-enoate.

Step-by-step experimental workflow for azeotropic Knoevenagel condensation.

References

-

BenchChem Technical Support Center. Knoevenagel Condensation of Ketones with Cyanoacetic Acid. BenchChem. [2]

-

Organic & Biomolecular Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry (RSC). [1]

-

The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. [3]

-

Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry. [6]

-

Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B (ACS). [4]

-

Novel Cyclopropyl β-Amino Acid Analogues of Pregabalin and Gabapentin That Target the α2-δ Protein. Journal of Medicinal Chemistry (ACS). [5]

Sources

- 1. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Predicted Spectroscopic Characterization of Ethyl 2-cyano-3-propylhex-2-enoate

Abstract

Ethyl 2-cyano-3-propylhex-2-enoate is an α,β-unsaturated cyanoacrylate, a class of compounds recognized for their utility as versatile intermediates in organic synthesis, particularly in the construction of heterocyclic systems of medicinal interest.[1] Despite its potential, a comprehensive spectroscopic characterization of this specific molecule is not publicly available in the peer-reviewed literature. This technical guide provides a detailed, predictive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for ethyl 2-cyano-3-propylhex-2-enoate. By leveraging established principles of spectroscopy and data from structurally analogous compounds, this document serves as an authoritative reference for researchers, scientists, and drug development professionals who may synthesize or encounter this molecule. The guide includes predicted data tables, detailed interpretation, standardized experimental protocols, and workflow visualizations to facilitate its identification and characterization.

Introduction and Molecular Structure

Ethyl 2-cyano-3-propylhex-2-enoate possesses a unique molecular architecture featuring several key functional groups that dictate its chemical reactivity and spectroscopic properties. These include an ethyl ester, a nitrile (cyano) group, and a tetrasubstituted α,β-unsaturated double bond. The conjugation of the nitrile and ester groups with the C=C double bond creates a highly electron-deficient system, making it an excellent Michael acceptor.[1]

The most probable synthetic route to this compound is the Knoevenagel condensation between 3-hexanone and ethyl cyanoacetate, catalyzed by a weak base like piperidine.[2][3] This reaction involves the nucleophilic addition of the active methylene group of ethyl cyanoacetate to the ketone's carbonyl group, followed by dehydration.[2]

Given the lack of experimentally derived data, this guide will provide a robust, predicted spectroscopic profile to aid in the compound's unambiguous identification.

Caption: Molecular structure of ethyl 2-cyano-3-propylhex-2-enoate.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of incremental effects of functional groups and correlation with data from similar cyanoacrylate structures.[4][5] DFT-based prediction methods suggest that ¹H NMR chemical shifts can be predicted with a mean absolute error of less than 0.21 ppm, and ¹³C NMR shifts with an error of less than 1.2 ppm.[5]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester protons and the two different propyl chains attached to the C=C double bond. The deshielding effect of the conjugated system will cause the protons on the carbons alpha to the double bond (C7-H₂ and C10-H₂) to appear at a higher chemical shift than typical alkyl protons.

Table 1: Predicted ¹H NMR Data

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| C1-H₃ | ~ 1.35 | Triplet (t) | 3H |

| C2-H₂ | ~ 4.30 | Quartet (q) | 2H |

| C7-H₂ | ~ 2.65 | Triplet (t) | 2H |

| C8-H₂ | ~ 1.65 | Sextet | 2H |

| C9-H₃ | ~ 0.95 | Triplet (t) | 3H |

| C10-H₂ | ~ 2.55 | Triplet (t) | 2H |

| C11-H₂ | ~ 1.60 | Sextet | 2H |

| C12-H₃ | ~ 0.95 | Triplet (t) | 3H |

-

Rationale: The quartet at ~4.30 ppm and triplet at ~1.35 ppm are characteristic of an ethyl ester group. The two sets of triplets at ~2.65 ppm and ~2.55 ppm are assigned to the methylene groups directly attached to the electron-deficient C=C double bond. The overlapping signals for the terminal methyl groups (C9 and C12) and the adjacent methylene groups (C8 and C11) are expected due to their similar chemical environments.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will be defined by the signals from the sp² carbons of the alkene and the ester carbonyl, the sp carbon of the nitrile, and the sp³ carbons of the alkyl chains.

Table 2: Predicted ¹³C NMR Data

| Atom Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | ~ 14.1 |

| C2 | ~ 62.5 |

| C3 (C=O) | ~ 162.0 |

| C4 | ~ 170.0 |

| C5 | ~ 100.0 |

| C6 (C≡N) | ~ 116.0 |

| C7 | ~ 35.0 |

| C8 | ~ 22.0 |

| C9 | ~ 13.8 |

| C10 | ~ 33.0 |

| C11 | ~ 21.5 |

| C12 | ~ 13.8 |

-

Rationale: The carbonyl carbon (C3) is expected in the downfield region around 162.0 ppm. The sp² carbons of the double bond (C4 and C5) are highly deshielded, with C4 being significantly further downfield due to its attachment to two alkyl groups and its position in the conjugated system. The nitrile carbon (C6) appears around 116.0 ppm, and the carbon alpha to the ester oxygen (C2) is found at ~62.5 ppm. The remaining alkyl carbons appear in the upfield region (< 40 ppm).[6]

Predicted 2D NMR Correlations

For unambiguous assignment, 2D NMR experiments like HSQC and HMBC would be crucial. The diagram below illustrates the key expected correlations that would confirm the predicted structure.

Sources

ethyl 2-cyano-3-propylhex-2-enoate safety data sheet and laboratory handling

Executive Summary

Ethyl 2-cyano-3-propylhex-2-enoate (also known as ethyl 2-cyano-3,3-dipropylacrylate) is a highly substituted, electron-deficient alkene utilized primarily as a synthetic intermediate in advanced organic synthesis and drug development. Unlike its highly reactive terminal-alkene analogs (e.g., ethyl 2-cyanoacrylate, the primary component of "superglue"), this compound exhibits exceptional stability due to profound steric hindrance at the β -carbon.

This whitepaper provides an authoritative overview of its structural mechanics, a self-validating synthesis protocol, and rigorous safety and laboratory handling guidelines based on established physicochemical data[1][2].

Chemical Identity & Mechanistic Insights

Structural Identification

| Property | Specification |

| IUPAC Name | Ethyl 2-cyano-3-propylhex-2-enoate |

| Synonyms | Ethyl 2-cyano-3,3-dipropylacrylate |

| CAS Number | 28456-68-0[1] |

| Molecular Formula | C₁₂H₁₉NO₂[1] |

| Molecular Weight | 209.29 g/mol [1] |

| SMILES String | CCCC(CCC)=C(C#N)C(=O)OCC[1] |

Mechanistic Stability vs. Standard Cyanoacrylates

A critical concern for drug development professionals handling cyanoacrylates is their propensity for rapid, moisture-initiated anionic polymerization. However, the structural topology of ethyl 2-cyano-3-propylhex-2-enoate fundamentally alters its reactivity profile.

In standard cyanoacrylates, the unsubstituted terminal β -carbon ( CH2=C(CN)COOEt ) is highly electrophilic and sterically unhindered, allowing weak nucleophiles (like ambient water) to trigger runaway polymerization. In contrast, the β -carbon (C3) of ethyl 2-cyano-3-propylhex-2-enoate is bonded to two bulky propyl chains . This dialkyl substitution creates a steric shield that physically blocks nucleophilic attack, rendering the molecule a stable, distillable liquid rather than a moisture-sensitive adhesive.

Fig 1: Knoevenagel condensation pathway yielding the sterically hindered target alkene.

Synthesis & Experimental Protocol

The compound is synthesized via a Knoevenagel condensation between dipropyl ketone (4-heptanone) and ethyl cyanoacetate. The following protocol is adapted from standard methodologies for secondary alkylidene cyanoacetic esters[2][3].

Experimental Workflow

Fig 2: Step-by-step synthesis workflow for ethyl 2-cyano-3-propylhex-2-enoate.

Step-by-Step Methodology

This protocol is designed as a self-validating system ; the physical collection of water serves as an in-situ metric for reaction completion, eliminating the need for continuous chromatographic monitoring.

-

Reagent Assembly: In a round-bottom flask, combine 0.70 mol of dipropyl ketone and 0.70 mol of ethyl cyanoacetate[2].

-

Catalytic Activation: Add 0.02 mol of piperidine (base) and 50 mL of dry toluene (solvent). Causality: Piperidine deprotonates the active methylene of the cyanoacetate, while toluene serves as the azeotropic carrier. Alternatively, a catalyst system of ammonium acetate and glacial acetic acid can be utilized[2].

-

Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture for 12–24 hours. Causality: The condensation produces water. Because the reaction is in thermodynamic equilibrium, continuous azeotropic removal of water forces the equilibrium toward the product (Le Chatelier's Principle). The reaction is self-validated as complete when exactly ~12.6 mL of water is collected.

-

Aqueous Work-up: Cool the mixture and wash with three 25-mL portions of 10% aqueous sodium chloride to remove the catalyst and water-soluble impurities. Remove the toluene under reduced pressure[2].

-

Vacuum Fractionation: Distill the crude residue under high vacuum. Collect the fraction boiling at 116–117 °C at 4 mmHg (or 136–137 °C at 11 mmHg)[2]. Causality: High temperatures at atmospheric pressure induce decarboxylation and degradation of the cyanoester linkage. Vacuum distillation is mandatory to preserve molecular integrity.

Physicochemical Properties & Safety Data Sheet (SDS)

While the specific compound is a niche intermediate, its safety profile is derived from its functional groups (aliphatic cyanoester) and structural analogs[4][5].

Physical Data

| Parameter | Value |

| Appearance | Clear to pale yellow liquid |

| Boiling Point | 116–117 °C (at 4 mmHg)[2] |

| Density | ~0.963 g/cm³[4] |

| Refractive Index ( nD ) | 1.468[4] |

Hazard Identification (GHS Classification)

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.

-

Acute Toxicity (Category 4): H302/312/332 - Harmful if swallowed, in contact with skin, or inhaled (derived from cyanoacetate moiety).

Laboratory Handling & Storage Protocols

-

Personal Protective Equipment (PPE): Standard chemical-resistant nitrile gloves, tight-fitting safety goggles, and a flame-retardant lab coat. All transfers and distillations must be performed inside a certified chemical fume hood to mitigate inhalation risks[5].

-

Storage Conditions: Store in a tightly sealed amber glass container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep strictly away from strong bases , strong acids , and oxidizing agents . Causality: Exposure to strong aqueous bases can initiate ester hydrolysis or trigger a retro-Knoevenagel cleavage, degrading the compound back into the parent ketone and cyanoacetate.

-

Spill Response: In the event of a spill, do not use water as the primary cleanup agent. Absorb the liquid with an inert, non-combustible material (e.g., vermiculite, dry sand, or earth) and place it in a sealed hazardous waste container for incineration.

References

- Molport. "ethyl 2-cyano-3-propylhex-2-enoate | 28456-68-0". Molport Chemical Database.

- Stenutz. "ethyl 2-cyano-3,3-dipropylacrylate". Stenutz Physical Properties Database.

- Cope, A. C. "Production of secondary alkylidene cyanoacetic esters". US Patent 2150154A.

- Carson, P. A., & Mumford, C. J. "Hazardous Chemicals Handbook". University of Pittsburgh.

- Vogel, A. I. et al. "Vogel's Textbook Of Practical Organic Chemistry (5th Edition)". VDOC.PUB.

Sources

Preliminary Toxicity and In Vitro Profiling of Ethyl 2-Cyano-3-Propylhex-2-Enoate: A Predictive and Empirical Framework

Executive Summary & Structural Rationale

Ethyl 2-cyano-3-propylhex-2-enoate (CAS: 28456-68-0) is an α,β-unsaturated carbonyl compound characterized by a highly polarized carbon-carbon double bond flanked by electron-withdrawing cyano and ester groups. From a toxicological perspective, this structural motif classifies the compound as a soft electrophile and a potent Michael acceptor [1].

Because Michael acceptors can covalently modify biological nucleophiles—specifically the thiol groups of cysteine residues in cellular proteins and glutathione (GSH)—they are frequently associated with off-target toxicity, hepatotoxicity, and skin sensitization[1][2]. As a Senior Application Scientist, my approach to profiling this compound relies on a tiered, self-validating system: we must first quantify its intrinsic chemical reactivity (in chemico) before moving to complex cellular models (in vitro). This prevents confounding variables, such as poor solubility or high volatility, from masking true mechanisms of toxicity.

Tier 1: In Chemico Reactivity Profiling (GSH Depletion)

Causality & Rationale: Before exposing living cells to ethyl 2-cyano-3-propylhex-2-enoate, we must establish its baseline electrophilic reactivity. We utilize the Direct Peptide Reactivity Assay (DPRA) framework, adapted for glutathione (GSH) kinetics[3]. The thiol group of GSH acts as a surrogate for cellular protein thiols. By measuring the kinetic rate constant ( kGSH ) of the Michael addition, we can predict the compound's potential to induce oxidative stress via GSH depletion[1][4].

Step-by-Step Protocol: Kinetic GSH Depletion Assay

-

Preparation: Prepare a 10 mM stock solution of ethyl 2-cyano-3-propylhex-2-enoate in LC-MS grade acetonitrile. Prepare a 1 mM GSH solution in 100 mM phosphate buffer (pH 7.4) to ensure the formation of the reactive thiolate anion[2].

-

Incubation: In a 96-well plate, mix the test compound and GSH at a 1:10 and 1:50 molar ratio. Seal the plate to prevent volatile loss.

-

Quenching & Derivatization: Incubate at 25°C. At specific time intervals (15, 30, 60, 120 minutes), quench the reaction using monobromobimane (mBBr), which selectively binds unreacted GSH to form a highly fluorescent complex.

-

Quantification: Measure fluorescence (Ex: 390 nm / Em: 480 nm) using a microplate reader.

-

Validation: Use cinnamaldehyde as a positive control (moderate reactivity) and 1-butanol as a negative control.

Fig 1: Mechanism of GSH depletion by the Michael acceptor motif.

Tier 2: In Vitro Cytotoxicity and Hepatotoxicity

Causality & Rationale: The liver is the primary site of xenobiotic metabolism. If ethyl 2-cyano-3-propylhex-2-enoate depletes GSH, it will likely induce hepatotoxicity via oxidative stress and mitochondrial dysfunction. We use the HepG2 human liver carcinoma cell line to assess basal cytotoxicity, employing a dual-endpoint strategy: MTT (metabolic activity) and CellTiter-Glo (ATP quantification) to ensure the readout is not an artifact of assay interference[5].

Step-by-Step Protocol: Dual-Endpoint HepG2 Assay

-

Cell Culture: Seed HepG2 cells at 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .

-

Dosing: Treat cells with a concentration gradient of the test compound (0.1 μM to 100 μM) in 0.5% DMSO.

-

Incubation: Expose cells for 24 and 48 hours.

-

ATP Quantification (CellTiter-Glo): Lyse cells in half the wells and add CellTiter-Glo reagent. Measure luminescence to quantify ATP, directly reflecting cell viability.

-

Metabolic Quantification (MTT): Add MTT reagent to the remaining wells. Incubate for 3 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

-

Data Analysis: Calculate the IC50 values using non-linear regression analysis.

Tier 3: Genotoxicity Assessment

Causality & Rationale: Electrophilic compounds can intercalate or covalently bind to DNA, leading to mutagenesis. The OECD Test Guideline 471 (Bacterial Reverse Mutation Test / Ames Test) is the gold standard for preliminary genotoxicity screening[6].

Step-by-Step Protocol: Miniaturized Ames Test

-

Strains: Utilize Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions).

-

Metabolic Activation: Perform the assay both in the presence and absence of rat liver S9 fraction to account for reactive metabolites.

-

Exposure: Expose bacteria to the compound (up to 5000 μ g/plate ) in a 24-well agar format.

-

Scoring: Count revertant colonies after 48 hours of incubation. A biologically relevant increase (e.g., 2-fold over vehicle control) indicates mutagenic potential.

Fig 2: Tiered in vitro toxicity profiling workflow.

Data Synthesis & Go/No-Go Criteria

To facilitate rapid decision-making in drug development or chemical safety assessments, quantitative data from the tiered assays must be synthesized against established thresholds.

| Assay Endpoint | Target Metric | High Concern (No-Go) | Moderate Concern | Low Concern (Go) |

| GSH Depletion | kGSH / % Depletion | > 80% depletion at 2h | 30% - 80% depletion | < 30% depletion |

| HepG2 Cytotoxicity | IC50 (48h) | < 10 μM | 10 μM - 50 μM | > 50 μM |

| Ames Test | Revertant Ratio | ≥ 2-fold increase | Dose-dependent trend | No increase |

Note: If the compound exhibits high GSH depletion but low HepG2 cytotoxicity, it may indicate that cellular detoxification mechanisms (like glutathione S-transferases) are effectively neutralizing the electrophile in vitro.

References

-

OECD. (2021). Updates to OECD in vitro and in chemico test guidelines. The Psci.eu. Available at:[Link]

-

OECD. Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Available at:[Link]

-

Wondrousch, D., et al. (2010). Prediction of Michael-Type Acceptor Reactivity toward Glutathione. ACS Publications. Available at:[Link]

-

Hughes, C., et al. (2015). Site of Reactivity Models Predict Molecular Reactivity of Diverse Chemicals with Glutathione. PMC. Available at:[Link]

-

Mayer, R. J., & Ofial, A. R. (2019). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. PMC. Available at: [Link]

-

OECD. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Available at:[Link]

Sources

step-by-step protocol for the synthesis of ethyl 2-cyano-3-propylhex-2-enoate

An Application Note on the Synthesis of Ethyl 2-cyano-3-propylhex-2-enoate

A Step-by-Step Laboratory Protocol for the Knoevenagel Condensation of 4-Heptanone and Ethyl Cyanoacetate

Abstract

This application note provides a comprehensive, , a substituted α,β-unsaturated cyanoacrylate. These compounds are valuable intermediates in organic synthesis, serving as versatile building blocks for more complex molecules, including various heterocycles with potential pharmacological activity.[1][2] The described methodology is based on the Knoevenagel condensation, a classic and reliable carbon-carbon bond-forming reaction.[3] This guide details the reaction mechanism, a validated experimental procedure, purification techniques, and a troubleshooting guide, designed for researchers in synthetic chemistry and drug development.

Introduction and Scientific Background

Ethyl 2-cyano-3-propylhex-2-enoate belongs to the class of α,β-unsaturated cyanoacrylates. The strategic placement of electron-withdrawing cyano and ester groups creates a highly reactive electrophilic alkene, making it an excellent Michael acceptor and a precursor for various cycloaddition and multicomponent reactions.[2][4]

The synthesis is achieved via the Knoevenagel condensation, a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[5] In this protocol, the active methylene compound is ethyl cyanoacetate, and the carbonyl-containing reactant is 4-heptanone. Ketones are generally less reactive than aldehydes in this condensation due to greater steric hindrance and reduced electrophilicity of the carbonyl carbon.[5] Therefore, the reaction requires reflux conditions and the removal of water to drive the equilibrium toward the product. A weak organic base, piperidine, is employed as a catalyst to facilitate the initial deprotonation of ethyl cyanoacetate.[5][6]

Reaction Mechanism: The Knoevenagel Condensation

The piperidine-catalyzed reaction proceeds through several key mechanistic steps:

-

Enolate Formation : The basic piperidine catalyst deprotonates the α-carbon of ethyl cyanoacetate. This proton is acidic due to the resonance-stabilizing effect of the adjacent cyano and ester groups, leading to the formation of a stable enolate ion.[5]

-

Nucleophilic Attack : The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-heptanone. This forms a tetrahedral intermediate.

-

Protonation : The intermediate is protonated by the piperidinium ion, yielding a β-hydroxy cyanoester (an aldol-type adduct).

-

Dehydration : Under the thermal conditions of the reaction, this aldol adduct readily undergoes base-catalyzed dehydration. A water molecule is eliminated, forming the conjugated carbon-carbon double bond of the final product, ethyl 2-cyano-3-propylhex-2-enoate.

Experimental Protocol

This section provides a detailed procedure for the synthesis, work-up, and purification of the target compound.

Materials and Reagents

Quantitative data and key properties of all required reagents are summarized in the table below.

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Eq. | Volume / Mass |

| 4-Heptanone | 123-19-3 | C₇H₁₄O | 114.19 | 50.0 | 1.0 | 5.71 g (6.96 mL) |

| Ethyl Cyanoacetate | 105-56-6 | C₅H₇NO₂ | 113.12 | 55.0 | 1.1 | 6.22 g (5.87 mL) |

| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | 5.0 | 0.1 | 0.426 g (0.49 mL) |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | - | - | 100 mL |

| Hydrochloric Acid (1M) | 7647-01-0 | HCl | 36.46 | - | - | ~50 mL |

| Sat. Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | - | - | ~50 mL |

| Brine (Sat. NaCl) | 7647-14-5 | NaCl | 58.44 | - | - | ~50 mL |

| Anhydrous MgSO₄ | 7487-88-9 | MgSO₄ | 120.37 | - | - | ~5 g |

Required Equipment

-

250 mL three-neck round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus or column chromatography setup

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Apparatus Setup : Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, the Dean-Stark apparatus topped with a reflux condenser, and a glass stopper. Ensure all glassware is dry.

-

Charging the Flask : To the flask, add 4-heptanone (1.0 eq, 5.71 g), ethyl cyanoacetate (1.1 eq, 6.22 g), and toluene (100 mL).

-

Catalyst Addition : Add a catalytic amount of piperidine (0.1 eq, 0.426 g) to the mixture using a syringe or pipette.

-

Reaction : Heat the mixture to reflux (approx. 110-115 °C) using the heating mantle. Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene. Continue refluxing for 4-8 hours or until the theoretical amount of water (~0.9 mL) has been collected.

-

Reaction Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent like ethyl acetate/hexane. Spot the starting materials and the reaction mixture to observe the consumption of reactants and the formation of the product spot.

-

Cooling and Quenching : Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Aqueous Work-up :

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove piperidine, saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL).[4]

-

-

Drying and Solvent Removal : Dry the isolated organic layer over anhydrous magnesium sulfate, filter the drying agent, and remove the toluene under reduced pressure using a rotary evaporator. This will yield the crude product as an oil.

Purification

The crude product can be purified using one of the following methods:

-

Fractional Vacuum Distillation : This is often effective for removing volatile impurities and unreacted starting materials.[7] Purify the crude oil by distillation under high vacuum.

-

Column Chromatography : For higher purity, especially to separate isomers or closely related impurities, use column chromatography on silica gel with a gradient of ethyl acetate in hexane as the eluent.[8]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Ethyl 2-Cyano-3-propylhex-2-enoate as a Highly Electrophilic Michael Acceptor in Organic Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and CNS Drug Development Professionals.

Introduction & Chemical Profile

Ethyl 2-cyano-3-propylhex-2-enoate (CAS: 28456-68-0), frequently referred to in literature as ethyl 2-cyano-3,3-dipropylacrylate, is a highly functionalized alkylidenecyanoacetate[1]. Structurally, it features a β,β -gem-dipropyl substituted alkene conjugated with both a cyano (-CN) and an ethyl ester (-CO₂Et) group at the α -position.

From a synthetic design perspective, this molecule presents a fascinating dichotomy:

-

Steric Congestion: The gem-dipropyl groups at the β -carbon create significant steric bulk, which typically hinders nucleophilic attack.

-

Electronic Activation: The profound electron-withdrawing nature (-M and -I effects) of the geminal cyano and ester groups drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene[2].

The electronic activation overwhelmingly compensates for the steric hindrance, rendering the β -carbon highly electrophilic and an excellent candidate for 1,4-conjugate (Michael) additions[3]. Furthermore, because the precursor ketone (heptan-4-one) is symmetrical, the Knoevenagel condensation yields a single geometric entity, bypassing the need for tedious chromatographic separation of E/Z isomers[4].

Mechanistic Insights: The Michael Addition Pathway

The utility of ethyl 2-cyano-3-propylhex-2-enoate lies in its predictable reactivity. Upon introduction of a nucleophile (e.g., cyanide, malonates, or enolates), the attack occurs exclusively at the β -carbon. The resulting negative charge is highly stabilized through resonance by both the cyano and ester moieties, forming a stable enolate intermediate before protonation[2].

Mechanistic pathway of nucleophilic Michael addition to ethyl 2-cyano-3-propylhex-2-enoate.

Key Applications in Drug Development & Synthesis

Synthesis of CNS Therapeutics (GABAₐ Modulators)

The gem-dipropyl motif is highly prized in neuropharmacology because it enhances lipophilicity, facilitating blood-brain barrier (BBB) penetration, and forces the molecule into specific active conformations. Michael addition of cyanide to ethyl 2-cyano-3-propylhex-2-enoate yields 2,3-dicyano-3-propylhexanoate. Subsequent hydrolysis and decarboxylation produce 3,3-dipropylsuccinic acid derivatives[4]. These are critical precursors for synthesizing N-substituted 4-amino-3,3-dipropyl-2(3H)-furanones and 3,3-dipropyl-GABA analogs, which act as potent positive allosteric modulators (PAMs) of the GABAₐ receptor and are investigated for anticonvulsant and pain suppression therapies[5],[6].

Synthetic workflow from Knoevenagel condensation to 3,3-dipropyl-GABA derivatives.

Organocatalytic Asymmetric Synthesis

Alkylidenecyanoacetates serve as excellent substrates for enantioselective tandem Michael-cyclization reactions. Using bifunctional cinchona alkaloid thiourea catalysts, 1,3-cyclohexanediones undergo Michael addition to the β -carbon, followed by intramolecular cyclization onto the cyano group. This yields highly functionalized 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates with excellent enantiomeric excess (ee)[7].

Fullerene Functionalization

Under basic conditions (e.g., Et₃N or pyridine), hydrofullerenes (C₆₀H⁻) undergo Michael addition to alkylidenecyanoacetates. This is followed by intramolecular proton transfer and nucleophilic addition to the nitrile group, yielding complex cyclopentenylfullerenes without the formation of multi-cycloaddition byproducts[2].

Quantitative Data Summary

Table 1: Nucleophilic Addition Profiles for Ethyl 2-Cyano-3-propylhex-2-enoate

| Nucleophile | Reaction Type | Catalyst / Conditions | Major Product | Yield / ee% |

| Cyanide (KCN) | 1,4-Conjugate Addition | EtOH/H₂O, Reflux, 4-6h | Ethyl 2,3-dicyano-3-propylhexanoate | 60–70% Yield |

| 1,3-Cyclohexanedione | Tandem Michael-Cyclization | Quinine-thiourea, DCM, RT | Tetrahydro-4H-chromene derivative | ≤92% Yield, ≤82% ee |

| Hydrofullerene (C₆₀H⁻) | Michael-Initiated Cycloaddition | Et₃N, Toluene/THF, RT | Cyclopentenylfullerene derivative | 40–55% Yield |

| Phosphines | β '-Umpolung Addition | Chiral Phosphine, Toluene | Functionalized Dienes / Adducts | Variable |

(Data aggregated from[4],[2],[7],[8])

Experimental Protocols (Self-Validating Systems)

Protocol A: Cyanide Michael Addition (Synthesis of Ethyl 2,3-dicyano-3-propylhexanoate)

Causality Focus: Overcoming steric hindrance while managing phase solubility.

-

Preparation of Reagents: Dissolve ethyl 2-cyano-3-propylhex-2-enoate (1.0 equiv, 50 mmol) in 100 mL of absolute ethanol.

-

Nucleophile Introduction: In a separate flask, dissolve KCN (1.2 equiv, 60 mmol) in 25 mL of deionized water.

-

Scientific Rationale: Water is necessary to dissolve the inorganic KCN salt, while ethanol ensures the highly lipophilic organic substrate remains in solution, creating a finely dispersed, reactive biphasic system[4].

-

-

Reaction Execution: Add the aqueous KCN dropwise to the ethanolic solution at 0 °C to control the initial exotherm. Once added, elevate the mixture to reflux (approx. 80 °C) for 4-6 hours.

-

Scientific Rationale: The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the gem-dipropyl groups at the β -position.

-

-

Quenching & Workup: Cool the mixture to 0 °C and carefully acidify to pH 3 using 1M HCl.

-

CRITICAL SAFETY NOTE: Acidification generates highly toxic HCN gas. This step must be performed in a highly ventilated fume hood equipped with a caustic scrubber system.

-

-

Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude adduct, which can be used directly for subsequent hydrolysis[4].

Protocol B: Organocatalytic Tandem Michael-Cyclization

Causality Focus: Dual-activation via hydrogen bonding.

-

Substrate Mixing: In a flame-dried Schlenk flask, dissolve ethyl 2-cyano-3-propylhex-2-enoate (1.0 equiv, 0.5 mmol) and 1,3-cyclohexanedione (1.2 equiv, 0.6 mmol) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Catalyst Addition: Add a bifunctional quinine-derived thiourea catalyst (10 mol%).

-

Scientific Rationale: The thiourea moiety activates the alkylidenecyanoacetate via dual hydrogen bonding to the cyano and ester carbonyl groups (lowering the LUMO). Simultaneously, the tertiary amine of the quinuclidine core deprotonates the 1,3-cyclohexanedione to form the nucleophilic enolate (raising the HOMO), ensuring high facial selectivity[7].

-

-

Reaction Execution: Stir the mixture at room temperature for 24-48 hours. The initial Michael adduct undergoes spontaneous intramolecular cyclization (attack of the enol oxygen onto the cyano carbon) to form the chromene core[7].

-

Purification: Concentrate the reaction mixture and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target chromene derivative.

References

-

[1] Molport Database. "Ethyl 2-cyano-3-propylhex-2-enoate | 28456-68-0". Molport. URL:[Link]

-

[4] Vogel, A. I., et al. "Vogel's Textbook of Practical Organic Chemistry." 5th Edition. VDOC.PUB. URL:[Link]

-

[2] Zhao, X., et al. "Cycloaddition reactions of hydrofullerenes with cyano-substituted alkenes under basic conditions." New Journal of Chemistry, 2004. URL:[Link]

-

[7] "Organocatalyzed enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates." NIH / PMC. URL:[Link]

-

[8] "Chiral phosphines in nucleophilic organocatalysis." Beilstein Journal of Organic Chemistry, 2014. URL:[Link]

-

[5] El Hadri, A., et al. "N-Substituted 4-Amino-3,3-dipropyl-2(3H)-furanones: New Positive Allosteric Modulators of the GABAA Receptor Sharing Electrophysiological Properties with the Anticonvulsant Loreclezole." Journal of Medicinal Chemistry, ACS Publications, 2002. URL:[Link]

-

[6] "Selective Agents for Pain Suppression." Google Patents (US20100317619A1). URL:

Sources

- 1. ethyl 2-cyano-3-propylhex-2-enoate | 28456-68-0 | Buy Now [molport.com]

- 2. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 3. vdoc.pub [vdoc.pub]

- 4. vdoc.pub [vdoc.pub]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20100317619A1 - Selective Agents for Pain Suppression - Google Patents [patents.google.com]

- 7. Organocatalyzed enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Chiral phosphines in nucleophilic organocatalysis [beilstein-journals.org]

Topic: Catalytic Hydrogenation Methods for Ethyl 2-cyano-3-propylhex-2-enoate

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide to the catalytic hydrogenation of ethyl 2-cyano-3-propylhex-2-enoate, a sterically hindered, tetrasubstituted electron-deficient olefin. The reduction of this substrate yields the corresponding saturated cyanoester, creating two adjacent stereocenters, which is a valuable transformation in the synthesis of complex organic molecules and pharmaceutical intermediates. This guide covers the theoretical underpinnings of the reaction, a detailed catalyst selection rationale, and two distinct, field-proven protocols for both diastereoselective and enantioselective hydrogenation. Methodologies for reaction monitoring, product analysis, and troubleshooting are also presented to ensure reliable and reproducible outcomes.

Introduction and Strategic Considerations

The selective reduction of a carbon-carbon double bond is a cornerstone of synthetic organic chemistry. The target substrate, ethyl 2-cyano-3-propylhex-2-enoate, presents a significant challenge due to its structural features:

-

Tetrasubstituted Olefin: The double bond is sterically hindered by four substituent groups, which significantly decreases its reactivity compared to less substituted alkenes. This often necessitates more active catalysts or more forcing reaction conditions.[1][2]

-

Electron-Deficient System: The presence of two powerful electron-withdrawing groups (cyano and ester) polarizes the π-system, influencing its interaction with the metal catalyst surface.

-

Creation of Two Stereocenters: Successful hydrogenation generates two new, contiguous stereocenters. Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry is paramount for applications in drug development.

This guide will address these challenges by providing a robust, general-purpose method using a heterogeneous catalyst and an advanced, stereocontrolled method employing a homogeneous chiral catalyst.

Theoretical Background: The Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation is a heterogeneous or homogeneous process that involves the addition of hydrogen (H₂) across a double bond.

In heterogeneous catalysis , such as with Palladium on Carbon (Pd/C), the mechanism is generally understood to occur on the surface of the metal catalyst.[3][4]

-

Adsorption: Both the alkene and gaseous H₂ are adsorbed onto the metal surface.

-

H₂ Dissociation: The H-H bond is cleaved, and individual hydrogen atoms bind to the palladium surface, forming metal hydrides.[5][6]

-

Hydrogen Transfer: The adsorbed alkene undergoes sequential addition of two hydrogen atoms from the metal surface. This typically occurs on the same face of the double bond, leading to syn-addition stereochemistry.[3]

-

Desorption: The newly formed saturated alkane has a weaker affinity for the catalyst surface and is released back into the solution.

The steric hindrance of a tetrasubstituted olefin can impede its ability to effectively adsorb onto the catalyst surface, thus slowing the reaction rate.[7]

In homogeneous catalysis , the catalyst is dissolved in the reaction medium. With chiral catalysts like Ru-BINAP systems, the mechanism is more complex, involving the formation of distinct organometallic intermediates. The chiral ligand framework creates a three-dimensional asymmetric environment around the metal center, which forces the substrate to coordinate in a specific orientation, leading to the preferential formation of one enantiomer.[8][9]

Catalyst Selection Rationale

Choosing the correct catalyst is critical for success. The selection depends on the desired outcome, balancing cost, speed, and stereochemical control.

-

Palladium on Carbon (Pd/C): This is the workhorse catalyst for general-purpose hydrogenations. It is relatively inexpensive, robust, and effective for reducing many functional groups. For a tetrasubstituted olefin, it may require elevated hydrogen pressure or temperature to achieve a reasonable reaction rate. Its primary utility for this substrate is to produce a mixture of diastereomers, which may be suitable if the downstream chemistry does not require stereopurity or if the diastereomers are separable.[5][10]

-

Platinum (PtO₂, Adams' Catalyst): Often more active than palladium for hydrogenating hindered olefins. It can be used in acidic solvents and is a strong alternative if Pd/C proves ineffective.[3] However, like Pd/C, it does not provide enantiocontrol.

-

Rhodium (Rh) and Ruthenium (Ru) Homogeneous Catalysts: For enantioselective transformations, chiral homogeneous catalysts are required.

-

Ru-BINAP Systems: Discovered by Nobel laureate Ryoji Noyori, these catalysts are exceptionally effective for the asymmetric hydrogenation of a wide range of functionalized olefins.[11][12] They are known for their high enantioselectivity and broad applicability, making them an excellent choice for producing a single enantiomer of the desired product.[8][9]

-

Iridium (Ir) Catalysts: In recent years, chiral iridium catalysts have proven to be the most powerful for the asymmetric hydrogenation of challenging, sterically hindered, unfunctionalized tetrasubstituted olefins.[1][2][13][14] They often operate at high efficiency and provide excellent enantioselectivities where other catalysts fail.

-

Catalyst Selection Logic

Caption: Catalyst selection decision tree.

Experimental Protocols

Protocol 1: Diastereoselective Hydrogenation with Palladium on Carbon (Pd/C)

This protocol describes a standard, robust method for the complete reduction of the double bond, yielding a mixture of product diastereomers.

Materials:

-

Ethyl 2-cyano-3-propylhex-2-enoate

-

10% Palladium on Carbon (Pd/C), 50% wet

-

Ethanol (EtOH), anhydrous grade

-

Parr Hydrogenation Apparatus or similar high-pressure vessel

-

Celite® 545

-

Argon or Nitrogen gas supply

Safety Precautions:

-

Palladium on carbon is pyrophoric, especially after use when it has adsorbed hydrogen. Never allow the catalyst to dry in the air.[10]

-

Hydrogen gas is highly flammable and explosive. Ensure the apparatus is properly sealed and operated in a well-ventilated fume hood away from ignition sources.

-

Always perform solvent and catalyst handling in an inert atmosphere where possible.

Procedure:

-

Vessel Preparation: Place a magnetic stir bar into the pressure vessel of the Parr apparatus. Add ethyl 2-cyano-3-propylhex-2-enoate (1.0 eq).

-

Catalyst Addition: In a fume hood, carefully weigh 10% Pd/C (0.05 to 0.10 eq by weight) and add it to the vessel. Note: It is safer to add the dry catalyst to the empty vessel before adding the solvent to avoid potential ignition of solvent vapors.[10]

-

Solvent Addition: Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M). Protic solvents like ethanol generally accelerate the hydrogenation rate.[10]

-

Inerting: Seal the vessel and purge the headspace with argon or nitrogen gas for 5-10 minutes to remove all oxygen.

-

Hydrogenation: Carefully evacuate the inert gas and introduce hydrogen gas. Pressurize the vessel to the desired pressure (start with 50-100 psi). Begin vigorous stirring. The reaction is often exothermic; monitor the temperature.

-

Monitoring: The reaction can be monitored by the uptake of hydrogen from the pressure gauge. When uptake ceases, the reaction is likely complete. This can be confirmed by withdrawing a small aliquot (after carefully purging the system with inert gas) for TLC or GC-MS analysis.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel thoroughly with nitrogen.

-

Catalyst Removal: Prepare a small plug of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite plug to remove the Pd/C catalyst. CRITICAL: Do not allow the Celite pad with the catalyst to go dry. Immediately after filtration, quench the filter cake with plenty of water before disposal.

-

Purification: The filtrate contains the product. The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by silica gel chromatography if necessary.

Protocol 2: Asymmetric Hydrogenation with a Chiral Ru-BINAP Catalyst

This advanced protocol is designed to produce a single enantiomer of the product with high enantiomeric excess (e.e.) and diastereomeric ratio (d.r.). It requires strict anaerobic and anhydrous techniques.

Materials:

-

Ethyl 2-cyano-3-propylhex-2-enoate

-

[RuCl₂(p-cymene)]₂ (or similar Ru precursor)

-

(R)- or (S)-BINAP

-

Methanol (MeOH), anhydrous and degassed

-

Schlenk line and/or glovebox

-

High-pressure autoclave with a glass liner

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under a strict argon atmosphere using a Schlenk line, add [RuCl₂(p-cymene)]₂ (1 mol%) and the chosen BINAP enantiomer (e.g., (S)-BINAP, 2.2 mol%) to a Schlenk flask. Add anhydrous, degassed methanol and stir the mixture at 50-60 °C for 1-2 hours to form the active catalyst. The solution should become homogeneous.

-

Reaction Setup: In a separate flask, dissolve ethyl 2-cyano-3-propylhex-2-enoate (100 mol%) in anhydrous, degassed methanol.

-

Hydrogenation: Transfer the substrate solution via cannula to the autoclave's glass liner. Then, transfer the pre-formed catalyst solution to the autoclave. Seal the autoclave, remove it from the glovebox (if used), and connect it to the hydrogenation manifold.

-

Purging and Pressurizing: Purge the autoclave multiple times by pressurizing with hydrogen (e.g., to 100 psi) and then venting carefully. Finally, pressurize to the desired reaction pressure (typically higher for tetrasubstituted olefins, e.g., 500-1000 psi).

-

Reaction: Begin stirring and heat the reaction to the desired temperature (e.g., 40-80 °C). Monitor the reaction progress by pressure drop and/or by sampling at intervals for chiral HPLC or GC analysis.

-

Work-up and Purification: Once complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen. Remove the reaction mixture. The product can be purified by passing it through a short plug of silica gel to remove the catalyst, followed by solvent evaporation. Further purification by column chromatography may be necessary.

Data Summary and Expected Outcomes

The following table summarizes the typical conditions and expected results for the two protocols.

| Parameter | Protocol 1: Pd/C | Protocol 2: Ru-BINAP |

| Catalyst | 10% Pd/C | [Ru((S)-BINAP)(p-cymene)Cl]Cl (in situ) |

| Catalyst Loading | 5–10 mol% (by weight) | 0.5–2 mol% |

| Solvent | Ethanol | Methanol, Dichloromethane |

| **Pressure (H₂) ** | 50–200 psi | 500–1500 psi |

| Temperature | 25–60 °C | 40–80 °C |

| Reaction Time | 12–48 hours | 12–24 hours |

| Expected Yield | >90% | >90% |

| Stereoselectivity | Low d.r., racemic (0% e.e.) | High d.r. (>95:5), High e.e. (>95%) |

Reaction Monitoring and Product Analysis

A robust analytical workflow is essential for validating results.

General Experimental Workflow

Caption: General workflow for catalytic hydrogenation.

-

Reaction Progress:

-

TLC: Useful for a quick check. Stain with potassium permanganate to visualize the disappearance of the C=C bond.

-

GC-MS: Provides accurate conversion data by showing the disappearance of the starting material peak and the appearance of the product peak.

-

-

Product Characterization:

-

¹H and ¹³C NMR: Confirms the structure of the product by showing the disappearance of vinylic proton signals and the appearance of new aliphatic C-H signals.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product (M+2 compared to starting material).

-

Chiral HPLC/GC: This is the definitive method for determining the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the product by separating the stereoisomers.[15][16]

-

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Slow Reaction | 1. Catalyst poisoning (e.g., by sulfur or halides).2. Insufficient catalyst activity for the hindered substrate.3. Poor quality H₂ gas or solvent.4. Insufficient mixing. | 1. Purify the substrate. Use a fresh batch of catalyst.2. Increase catalyst loading, pressure, and/or temperature. Switch to a more active catalyst (e.g., PtO₂ or an Iridium complex).3. Use high-purity H₂ and anhydrous, degassed solvents.4. Increase the stirring rate. |

| Low Selectivity (Over-reduction) | The nitrile or ester group is being reduced. | Use a more selective catalyst (e.g., Rh-based). Reduce temperature and pressure. Add a mild acid (e.g., acetic acid) to protonate the intermediate amine from nitrile reduction, preventing further reaction.[17] |

| Low Enantioselectivity (Protocol 2) | 1. Oxygen contamination deactivating the chiral catalyst.2. Incorrect catalyst/substrate ratio.3. Reaction temperature is too high. | 1. Ensure rigorous anaerobic and anhydrous techniques are used.2. Optimize catalyst loading.3. Lower the reaction temperature, as higher temperatures can erode enantioselectivity. |

References

-

Master Organic Chemistry. (2026, January 22). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]

-

Kollár, L., et al. (n.d.). Mechanistic interpretation of selective catalytic hydrogenation and isomerization of alkenes and dienes by ligand deactivated Pd nanoparticles. PMC. [Link]

-

Zhang, W., et al. (2023, July 14). Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted Exocyclic Olefins: An Efficient Access to Dexmethylphenidate. CCS Chemistry. [Link]

-

Bower, J. F., et al. (n.d.). Iridium-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins. ResearchGate. [Link]

-

Chan, A. S. C., et al. (n.d.). Research Advances of the Chiral Binap-Ru(II) Catalysts in Asymmetric Hydrogenation Reactions. ResearchGate. [Link]

-

Larson, E. R., & Turos, E. (n.d.). First Evidence That the Mechanism of Catalytic Hydrogenation with Homogeneous Palladium and Rhodium Catalysts Is Strongly Influenced by Substrate Polarity. ACS Publications. [Link]

-

Hou, G., et al. (2016, December 13). Rh-Catalyzed Asymmetric Hydrogenation of 1,2-Dicyanoalkenes. ACS Publications. [Link]

-

Macquarrie, D. J., et al. (n.d.). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry (RSC Publishing). [Link]

-

Genet, J.-P. (n.d.). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]

-

Toguem, S. T., & Jeon, B. H. (2017, August 11). Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. ACS Publications. [Link]

-

Genet, J.-P., et al. (2003, November 14). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. ACS Publications. [Link]

-

Reddit. (2013, September 27). How is hydrogen able to go into solution in palladium?[Link]

-

Blackmond, D. G., et al. (2000, August 31). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. ACS Publications. [Link]

-

Toguem, S. T., & Jeon, B. H. (2017, August 30). Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins. PubMed. [Link]

-

Janssen, G., et al. (2019, September 11). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. ACS Publications. [Link]

-

Toguem, S. T., & Jeon, B. H. (n.d.). Asymmetric Hydrogenation of Tetrasubstituted Olefins. Bentham Science Publishers. [Link]

-

LibreTexts Chemistry. (2021, July 5). 5.2: Catalytic Hydrogenation. [Link]

-

Basu, B., et al. (n.d.). Catalytic Transfer Reduction of Electron Deficient Alkenes and an Imine Using Potassium Formate and Catalytic Palladium Acetate. PJSIR. [Link]

-

Janssen, G., et al. (n.d.). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. PMC. [Link]

-

Togni, A. (2011). Asymmetric Hydrogenation. [Link]

-

AZoM. (2017, May 4). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. [Link]

-

Janssen, G., et al. (2019, September 24). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. ACS Figshare. [Link]

-

Liu, G., et al. (n.d.). Enantioselective Hydrogenation of Tetrasubstituted α,β‐Unsaturated Carboxylic Acids Enabled by Cobalt(II) Catalysis: Scope and Mechanistic Insights. ResearchGate. [Link]

-

Zhang, X., et al. (2025, November 29). Noncovalent interaction–driven regio- and enantioselective hydroalkynylation of unactivated alkenes to access remote chiral nitriles. PMC. [Link]

-

Hou, G., et al. (n.d.). Rh-Catalyzed Asymmetric Hydrogenation of 1,2-Dicyanoalkenes. Semantic Scholar. [Link]

-

Zhang, Z., et al. (n.d.). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2-Substituted Cyclopentyl Aryl Ketones. OA Monitor Ireland. [Link]

-

Zhou, Y.-G., et al. (2022, January 10). Catalytic Asymmetric Hydrogenation of Tetrasubstituted Unsaturated Lactams: An Efficient Approach to Enantioenriched 3,4-Disubstituted Piperidines. ACS Publications. [Link]

-

Blesa, M. J., et al. (2008, June 21). Hydrogen-Free Homogeneous Catalytic Reduction of Olefins in Aqueous Solutions. ACS Publications. [Link]

-

Zhang, Z., et al. (n.d.). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones. PMC. [Link]

-

Hou, G., et al. (n.d.). Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Wang, P.-Z., et al. (2024, January 5). Enantioselective Cyanofunctionalization of Aromatic Alkenes via Radical Anions. ACS Publications. [Link]

-

Ackermann, L., et al. (n.d.). Recent Applications of Homogeneous Catalysis in Electrochemical Organic Synthesis. CCS Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]

-

Kantam, M. L., et al. (n.d.). Highly efficient and selective hydrogenation of α, β-unsaturated nitriles using supported palladium catalyst. ResearchGate. [Link]

-

Gonsalves, A. M. d'A. R., et al. (n.d.). Homogeneous hydrogenation of electron-deficient alkenes by iridium complexes. ResearchGate. [Link]

-

Lennon, D., & Hamilton, N. G. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

-

Clark, J. (n.d.). 5.5 Reduction of Alkenes: Hydrogenation. Fundamentals of Organic Chemistry. [Link]

- Goetz, N., et al. (n.d.). Catalytic hydrogenation of nitriles.

-

Brown, H. C., & Brown, C. A. (n.d.). Catalytic reduction. III. Hydrogenation of unsaturated compounds over borohydride reduced palladium. ACS Publications. [Link]

-

Yathirajan, H. S., et al. (n.d.). Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate. PMC. [Link]

-

Molport. (n.d.). ethyl 2-cyano-3-propylhex-2-enoate. [Link]

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 5.5 Reduction of Alkenes: Hydrogenation – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reddit - Please wait for verification [reddit.com]

- 7. Recent Advances in Asymmetric Hydrogenation of Tetrasubstituted Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 12. tcichemicals.com [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. hidenanalytical.com [hidenanalytical.com]

Application Notes & Protocols: Ethyl 2-cyano-3-propylhex-2-enoate in Pharmaceutical Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the application of ethyl 2-cyano-3-propylhex-2-enoate as a versatile pharmaceutical intermediate.

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of α,β-Unsaturated Cyanoacrylates

Ethyl 2-cyano-3-propylhex-2-enoate (CAS 28456-68-0) is a member of the α,β-unsaturated cyanoacrylate family of compounds.[1] Its molecular architecture, featuring a conjugated system of nitrile and ester functional groups, makes it a highly reactive and versatile building block in organic synthesis.[2] This reactivity is strategically valuable in medicinal chemistry, where the rapid construction of complex molecular scaffolds is paramount.

The core utility of this intermediate stems from two key electronic features:

-

The carbon-carbon double bond is electron-deficient due to the strong electron-withdrawing effects of both the adjacent cyano (-CN) and ethyl ester (-COOEt) groups. This renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, making the molecule an excellent Michael acceptor.[3]

-

The presence of multiple reactive sites allows for its participation in a variety of cyclization and multicomponent reactions, providing efficient pathways to diverse heterocyclic systems.

These characteristics position ethyl 2-cyano-3-propylhex-2-enoate not merely as a synthetic precursor, but as a strategic tool for accessing molecular frameworks, such as pyrimidines and pyridones, which are known to be privileged structures in drug discovery.[3] This guide provides a comprehensive overview of its synthesis, reaction mechanisms, and proven applications in the generation of medicinally relevant intermediates.

Synthesis of Ethyl 2-cyano-3-propylhex-2-enoate

The most direct and efficient method for synthesizing the title compound is the Knoevenagel condensation . This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[4] In this case, the acidic methylene protons of ethyl cyanoacetate are activated by a base to form a carbanion, which then attacks the carbonyl carbon of 4-heptanone.

Underlying Causality of Protocol Choices

-

Reactants : 4-Heptanone is the carbonyl source, providing the propyl groups at the 3-position of the final product. Ethyl cyanoacetate serves as the active methylene compound.

-

Catalyst : A weak base, such as piperidine, is employed. Strong bases are avoided as they can promote undesirable side reactions, including the self-condensation of the ketone.[5] Piperidine is sufficient to generate the nucleophilic enolate from ethyl cyanoacetate without causing self-condensation of the less reactive ketone.

-

Dehydration : The reaction produces water as a byproduct. According to Le Châtelier's principle, the removal of water drives the equilibrium towards the formation of the dehydrated α,β-unsaturated product. A Dean-Stark apparatus is the standard and most effective method for sequestering this water azeotropically with a solvent like toluene, ensuring high conversion.[2]

Quantitative Data & Reagent Table

| Parameter | Value | Source/Rationale |

| Reactants | 4-Heptanone, Ethyl Cyanoacetate | Knoevenagel Condensation Precursors[4] |

| Molar Ratio | 4-Heptanone (1.0 eq), Ethyl Cyanoacetate (1.1 eq) | A slight excess of the less expensive cyanoacetate ensures full conversion of the ketone. |

| Catalyst | Piperidine (0.1 eq) | Optimal for catalyzing the reaction while minimizing side products.[2][5] |

| Solvent | Toluene | Forms an azeotrope with water for efficient removal.[2] |

| Temperature | Reflux (~111 °C) | Necessary to drive the reaction and facilitate azeotropic water removal. |

| Reaction Time | 4-8 hours | Monitored by TLC or GC until no more water collects in the Dean-Stark trap. |

Detailed Experimental Protocol: Synthesis

-

Reaction Setup : Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

-

Charging the Flask : To the flask, add 4-heptanone (e.g., 0.1 mol, 11.42 g), ethyl cyanoacetate (0.11 mol, 12.44 g), and toluene (200 mL).

-

Catalyst Addition : Add piperidine (0.01 mol, 0.85 g, ~1 mL) to the reaction mixture.

-

Reaction Execution : Heat the mixture to a vigorous reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water (0.1 mol, 1.8 mL) has been collected, and no more is being formed.

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid (2 x 50 mL) to remove the piperidine catalyst, followed by saturated sodium bicarbonate solution (1 x 50 mL), and finally brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent (toluene) under reduced pressure using a rotary evaporator.

-

-

Purification : The resulting crude oil can be purified by vacuum distillation to yield pure ethyl 2-cyano-3-propylhex-2-enoate.

Visualization of Synthesis Workflow

Caption: Mechanism of the Knoevenagel condensation.

Application in Heterocyclic Synthesis: Accessing Pyrimidine Scaffolds

The true power of ethyl 2-cyano-3-propylhex-2-enoate in pharmaceutical development lies in its ability to serve as a scaffold for building bioactive heterocycles. Pyrimidine derivatives, for example, are core components of numerous approved drugs, exhibiting a wide range of pharmacological activities. [3]The title compound can be readily converted into substituted pyrimidine-2-thiones through a cyclocondensation reaction with thiourea.

Detailed Experimental Protocol: Synthesis of a Pyrimidine-2-thione Derivative

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-cyano-3-propylhex-2-enoate (0.05 mol) and thiourea (0.05 mol) in absolute ethanol (100 mL).

-

Base Addition : Add potassium carbonate (K₂CO₃, 0.05 mol) to the mixture. The base facilitates the reaction sequence.

-

Reaction Execution : Heat the reaction mixture to reflux with vigorous stirring for 10-14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation : Upon completion, cool the mixture to room temperature. A solid precipitate should form.

-

Purification : Collect the product by vacuum filtration, washing thoroughly with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials or salts. The product can be further purified by recrystallization if necessary.

Visualization of Application Pathway

Caption: Pathway from intermediate to a bioactive scaffold.

Physicochemical and Safety Data

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 28456-68-0 | [1] |

| Molecular Formula | C₁₂H₁₉NO₂ | [1] |

| Molecular Weight | 209.29 g/mol | [1] |

| Appearance | Expected to be a clear oil | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), insoluble in water | [6] |

| Boiling Point | Data not available; estimated >200 °C | [6] |

Safety, Handling, and PPE

While specific toxicology data for ethyl 2-cyano-3-propylhex-2-enoate is limited, data from related cyanoacrylates should be used to inform handling procedures. [7][8]Cyanoacrylates are known irritants.

-

Personal Protective Equipment (PPE) : Always wear standard laboratory PPE, including chemical safety goggles, nitrile gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. [2][7]* Hazard Statements : Assume the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. [8]* Precautionary Statements :

-

Wash hands and any exposed skin thoroughly after handling. [7] * Avoid breathing vapors or mist. [9] * Do not eat, drink, or smoke when using this product. [8]* First Aid Measures :

-

Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [7] * Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice. [7] * Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [7] * Ingestion : Rinse mouth. Call a poison center or doctor if you feel unwell. [8]* Storage : Store in a cool, well-ventilated place. Keep the container tightly closed and store locked up. [7]* Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. [9]

-

Conclusion

Ethyl 2-cyano-3-propylhex-2-enoate is a highly functionalized and synthetically accessible intermediate. Its value in pharmaceutical development is derived from its predictable reactivity in Knoevenagel condensations for its synthesis and its utility as a Michael acceptor in subsequent reactions. The protocols detailed herein demonstrate its straightforward preparation and its direct application in the construction of complex heterocyclic scaffolds, such as pyrimidines, which are of significant interest in drug discovery. Careful adherence to the described safety protocols is essential for its handling. The versatility of this compound ensures its continued relevance as a key building block for medicinal chemists and drug development professionals.

References

- EvitaChem. (n.d.). Buy Ethyl 2-cyano-3-cyclopropylbut-2-enoate (EVT-8693167).

- BenchChem. (2025). Technical Guide: ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate.

- BenchChem. (2025). In-Depth Technical Guide: Ethyl 2-cyano-3-methylhex-2-enoate (CAS 759-54-6).

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Ethyl 2-cyano-3-methylhex-2-enoate via Knoevenagel Condensation.

- Mendeleev University of Chemical Technology of Russia & MIREA Russian Technological University. (2021). Nanoscale pharmacy carriers based on surface-active derivatives of ethyl-2-cyanoacrylate. Public Health Toxicol, 1(Supplement), A28.

- Acta Crystallographica Section E. (2011). (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)

- Fisher Scientific. (2025). Safety Data Sheet: Ethyl (ethoxymethylene)cyanoacetate.

- MDPI. (2022). Synthesis and Characterization of Biodegradable Poly(butyl cyanoacrylate)

- BenchChem. (2025). Ethyl 2-cyano-3-methylhex-2-enoate: A Versatile Intermediate in the Synthesis of Bioactive Heterocycles.

- PPG. (2026). Safety Data Sheet.

- Sigma-Aldrich. (2026). Safety Data Sheet.

- BenchChem. (2025). Improving reaction kinetics for Ethyl 2-cyano-3-methylhex-2-enoate formation.

- TCI Chemicals. (2025). Safety Data Sheet: 2-Ethylhexyl Cyanoacetate.

- MolPort. (n.d.). ethyl 2-cyano-3-propylhex-2-enoate.

Sources

- 1. ethyl 2-cyano-3-propylhex-2-enoate | 28456-68-0 | Buy Now [molport.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. evitachem.com [evitachem.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. buyat.ppg.com [buyat.ppg.com]

Technical Support Center: Optimizing Solvent Conditions for Ethyl 2-Cyano-3-Propylhex-2-enoate Purification

Welcome to the technical support center for the purification of ethyl 2-cyano-3-propylhex-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the purification of this and related α,β-unsaturated cyanoacrylates. Our focus is on optimizing solvent conditions to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude ethyl 2-cyano-3-propylhex-2-enoate?

A1: Crude samples typically contain a variety of impurities stemming from the synthesis, which is often a Knoevenagel condensation.[1][2] Common impurities include:

-

Unreacted Starting Materials: Primarily 4-heptanone (the ketone precursor) and ethyl cyanoacetate.[3]

-

Catalyst Residues: If a basic catalyst like piperidine was used, it might be present.[1][2]

-

Geometric Isomers: The synthesis can produce both the (E) and (Z)-isomers of the target compound.[3][4] The desired isomer is typically the more thermodynamically stable (E)-isomer.

-

Side-Reaction Byproducts: This can include products from self-condensation of the starting materials or other unintended reactions.

-

Polymerized Material: Cyanoacrylates are prone to anionic polymerization, especially in the presence of moisture or basic residues.[5][6] This can result in oligomeric or polymeric impurities.

Q2: What is the best starting point for purification: distillation, chromatography, or recrystallization?

A2: The optimal initial purification method depends on the scale of your reaction and the nature of the impurities.[3]

-

Fractional Vacuum Distillation is highly effective for large-scale purification to remove volatile starting materials and high-boiling oligomers.[3][7] However, the compound's thermal stability is a critical factor; high temperatures can cause decomposition or polymerization.[3][5]

-